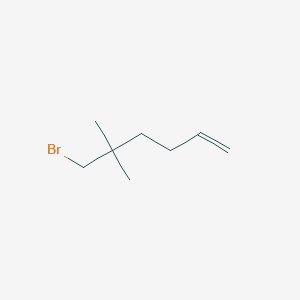

6-Bromo-5,5-dimethylhex-1-ene

Übersicht

Beschreibung

6-Bromo-5,5-dimethylhex-1-ene: is an organic compound with the molecular formula C₈H₁₅Br . It is a brominated alkene, characterized by the presence of a bromine atom attached to a hexene chain with two methyl groups at the fifth carbon position. This compound is often used in organic synthesis and research due to its reactivity and structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5,5-dimethylhex-1-ene typically involves the bromination of 5,5-dimethylhex-1-ene. This can be achieved through the addition of bromine (Br₂) to the double bond of 5,5-dimethylhex-1-ene in an inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). The reaction proceeds via an electrophilic addition mechanism, forming the desired brominated product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and bromine concentration, to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: 6-Bromo-5,5-dimethylhex-1-ene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂).

Elimination Reactions: The compound can also undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can lead to the formation of 5,5-dimethylhex-1-yne.

Addition Reactions: The double bond in this compound can participate in addition reactions with various reagents, such as hydrogen halides (HX) or halogens (X₂).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or sodium cyanide (NaCN) in polar aprotic solvents.

Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.

Addition: Bromine (Br₂) or hydrogen bromide (HBr) in inert solvents.

Major Products:

Substitution: Products such as 6-hydroxy-5,5-dimethylhex-1-ene or 6-cyano-5,5-dimethylhex-1-ene.

Elimination: Formation of 5,5-dimethylhex-1-yne.

Addition: Formation of 6,6-dibromo-5,5-dimethylhexane.

Wissenschaftliche Forschungsanwendungen

Structure and Reactivity

The compound's structure allows it to participate in several types of chemical reactions:

- Nucleophilic Substitution Reactions : The bromine atom acts as a good leaving group, enabling substitution with nucleophiles such as hydroxide or amines.

- Elimination Reactions : Strong bases can induce elimination reactions to form alkenes or alkynes.

- Addition Reactions : The double bond can react with hydrogen halides or halogens, leading to various products.

Organic Synthesis

6-Bromo-5,5-dimethylhex-1-ene is extensively used as an intermediate in the synthesis of complex organic molecules. Its unique reactivity profile allows chemists to develop new synthetic methodologies that can lead to novel compounds with potential biological activity.

Case Study: Synthesis of Bioactive Compounds

In one notable study, researchers utilized this compound to synthesize various bioactive molecules through nucleophilic substitution reactions. The versatility of this compound enables the formation of diverse structures that may exhibit significant biological properties.

Medicinal Chemistry

The compound's potential applications extend into medicinal chemistry. Brominated compounds are often explored for their antimicrobial and antifungal activities due to their ability to disrupt cellular processes.

Case Study: Antimicrobial Activity

Research indicates that compounds structurally similar to this compound exhibit notable antimicrobial properties. This suggests that derivatives of this compound could be developed into therapeutic agents.

Industrial Applications

In industrial settings, this compound serves as a building block for specialty chemicals and materials. Its role in the production of pharmaceuticals and agrochemicals highlights its significance in commercial applications.

Wirkmechanismus

The primary mechanism of action for 6-Bromo-5,5-dimethylhex-1-ene involves its reactivity as an electrophile in substitution and addition reactions. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. In addition reactions, the double bond of the alkene reacts with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Vergleich Mit ähnlichen Verbindungen

5-Bromo-5,5-dimethylhex-1-ene: Similar structure but with the bromine atom at a different position.

6-Chloro-5,5-dimethylhex-1-ene: Chlorinated analogue with similar reactivity.

6-Iodo-5,5-dimethylhex-1-ene: Iodinated analogue with different reactivity due to the larger atomic size of iodine.

Uniqueness: 6-Bromo-5,5-dimethylhex-1-ene is unique due to the specific positioning of the bromine atom and the double bond, which influences its reactivity and the types of reactions it can undergo. The presence of the bromine atom makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations.

Biologische Aktivität

6-Bromo-5,5-dimethylhex-1-ene is a brominated alkene with significant potential in organic synthesis and biological applications. Its unique structure, characterized by a terminal double bond and a bromine substituent, allows it to participate in various chemical reactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, reactivity, and potential applications in medicinal chemistry and environmental studies.

The molecular formula of this compound is . The compound features a bromine atom attached to the hexene chain, which influences its reactivity and biological interactions.

Key Structural Features:

- Bromine Atom: Acts as a good leaving group in nucleophilic substitution reactions.

- Double Bond: Facilitates addition reactions with electrophiles.

The biological activity of this compound primarily stems from its reactivity as an electrophile. The mechanisms include:

- Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles (e.g., hydroxide, amines), leading to the formation of new compounds.

- Addition Reactions: The double bond can react with electrophiles such as hydrogen halides or other halogens, generating diverse products.

- Radical Reactions: Utilized as a radical clock in studying SRN1 (Substitution Nucleophilic Radical) reactions, allowing for insights into reaction kinetics and mechanisms .

Biological Activity

Research indicates that compounds with structural similarities to this compound often exhibit notable biological properties:

- Antimicrobial Activity: Brominated compounds are known for their potential antimicrobial and antifungal activities due to their ability to disrupt cellular processes.

- Enzyme Interaction: Halogenated compounds can influence enzyme activity, potentially leading to therapeutic applications.

Case Studies

-

Radical Clock Studies:

- Newcomb et al. utilized this compound to investigate the kinetics of SRN1 reactions with nucleophiles like thiophenolate and diphenylphosphide. The study provided insights into the reactivity patterns and rate constants associated with radical intermediates.

-

Synthesis of Bioactive Compounds:

- The compound serves as an intermediate in the synthesis of various organic molecules that may possess biological activity. Its role in developing pharmaceuticals highlights its importance in medicinal chemistry.

Comparative Analysis

The table below compares this compound with structurally similar compounds regarding their reactivity and potential applications.

| Compound Name | Structure Type | Key Features | Potential Applications |

|---|---|---|---|

| This compound | Brominated Alkene | Terminal double bond; good leaving group | Organic synthesis; radical studies |

| 5-Bromo-5,5-dimethylhex-1-yne | Brominated Alkyne | Triple bond; different reactivity | Synthesis of complex organic molecules |

| 6-Chloro-5,5-dimethylhex-1-ene | Chlorinated Alkene | Chlorine instead of bromine | Similar applications; less reactive |

| 6-Iodo-5,5-dimethylhex-1-ene | Iodinated Alkene | Larger iodine atom; different reactivity | Potentially higher reactivity |

Environmental Considerations

Emerging contaminants like this compound have raised concerns due to their persistence and potential ecological impacts. Studies on the degradation pathways of brominated compounds are essential for understanding their fate in environmental matrices .

Eigenschaften

IUPAC Name |

6-bromo-5,5-dimethylhex-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15Br/c1-4-5-6-8(2,3)7-9/h4H,1,5-7H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCLCJSIYMUMAFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC=C)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90438176 | |

| Record name | 1-Hexene, 6-bromo-5,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56068-49-6 | |

| Record name | 1-Hexene, 6-bromo-5,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How was 6-bromo-5,5-dimethylhex-1-ene used to study SRN1 reactions?

A: The research used this compound as a radical clock to investigate the kinetics of SRN1 reactions []. When treated with nucleophiles like thiophenolate (-SPh) or diphenylphosphide (-PPh2) under appropriate conditions, this compound can undergo two competing pathways:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.